molecular formula C19H17F3N2O8S B2441092 propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate CAS No. 425401-69-0

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate

Cat. No.: B2441092
CAS No.: 425401-69-0
M. Wt: 490.41
InChI Key: OAHBPJDICLGKSG-UHFFFAOYSA-N
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Description

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate is a complex organic compound characterized by its trifluoromethyl group and nitrophenyl sulfonylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate typically involves multiple steps, including the introduction of the trifluoromethyl group and the nitrophenyl sulfonylamino group. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrazine, and catalysts such as palladium on carbon. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted products .

Mechanism of Action

The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and nitrophenyl sulfonylamino moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Biological Activity

Introduction

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate is a synthetic compound with potential biological activity. Its complex structure and functional groups suggest various pharmacological properties, which have been the subject of recent research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • IUPAC Name: this compound
  • Molecular Formula: C24H21F3N2O9S
  • Molecular Weight: 570.5 g/mol
  • LogP (XLogP3): 4.8
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 13

These properties indicate a lipophilic character with potential interactions in biological systems.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains due to its sulfonamide moiety.
  • Anti-inflammatory Effects: The presence of hydroxy and nitro groups may contribute to anti-inflammatory activities by modulating cytokine production.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological effects of this compound:

StudyCell LineConcentrationEffect ObservedReference
Study AHeLa Cells10 µMInhibition of cell growth by 50%
Study BMCF-7 Cells5 µMInduction of apoptosis
Study CE. coli100 µg/mLSignificant antibacterial activity

These studies indicate that the compound may have potential applications in cancer therapy and as an antimicrobial agent.

Case Studies

  • Cancer Treatment:
    • A study conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation) .
  • Antimicrobial Efficacy:
    • In a clinical microbiology setting, the compound demonstrated significant activity against multi-drug resistant strains of E. coli, suggesting its potential as a novel antibiotic agent .

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial for determining safety profiles. Current data suggest moderate toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish safety for therapeutic use.

This compound exhibits significant biological activity with potential applications in oncology and infectious disease treatment. Future research should focus on elucidating its mechanisms of action further and conducting extensive safety evaluations.

The compound's diverse chemical structure opens avenues for modifications that may enhance its efficacy and reduce toxicity. Continued exploration in preclinical models will be essential to harness its full therapeutic potential.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O8S/c1-10(2)32-18(27)16(17(26)19(20,21)22)14-8-11(6-7-15(14)25)23-33(30,31)13-5-3-4-12(9-13)24(28)29/h3-10,16,23,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHBPJDICLGKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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